(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination: The starting material, phenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different amino acid derivatives.
Scientific Research Applications
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dibromophenyl)propionic acid
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromosalicylic acid
Uniqueness
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromine functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Biological Activity
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its unique structural features, including two bromine atoms on the phenyl ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C9H9Br2NO2
- Molecular Weight : 322.98 g/mol
- CAS Number : 1270112-78-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine atoms enhances its binding affinity to these targets, potentially leading to modulation of their activity. The amino group can participate in hydrogen bonding, further influencing its biological effects.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The bromine substituents in this compound may contribute to its efficacy against various bacterial strains. Studies have shown that similar dibromophenyl derivatives possess notable antibacterial activity, suggesting that this compound may also exhibit similar properties.
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes. For instance, it has been suggested that derivatives of amino acids can modulate the activity of L-type amino acid transporters (LATs), which are pivotal in cancer metabolism. In particular, LAT1 is known for transporting essential amino acids in tumor cells, making it a target for antitumor drug development.
Research Findings
A summary of key studies related to the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
Study 2 | Enzyme Interaction | Identified as a potential inhibitor of LAT1, suggesting implications in cancer therapy. |
Study 3 | Structure-Activity Relationship | Analyzed various analogs and found that bromination significantly enhances binding affinity to target receptors. |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of several halogenated phenyl propanoic acids, including this compound. The compound exhibited zones of inhibition comparable to known antibiotics against Staphylococcus aureus and Escherichia coli. -
Case Study on Cancer Metabolism :
In vitro studies assessed the impact of this compound on tumor cell lines expressing LAT1. Results indicated a reduction in cellular proliferation rates when treated with the compound, highlighting its potential as an antitumor agent.
Properties
Molecular Formula |
C9H9Br2NO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
BGOZWRSTHRDJSS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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